molecular formula C12H16ClN3 B2811318 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1049750-94-8

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2811318
CAS No.: 1049750-94-8
M. Wt: 237.73
InChI Key: JMFARHZEJRACPS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₆ClN₃ Molecular Weight: 237.73 g/mol CAS Number: 1049750-94-8 Storage: Not specified in available data .

This hydrochloride salt of a pyrazole derivative features a 2,5-dimethylphenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The hydrochloride counterion enhances solubility in polar solvents, which is critical for pharmacological applications. Limited commercial availability is noted, as suppliers list it as discontinued .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFARHZEJRACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this pyrazole derivative showed potent antibacterial activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .

Antifungal Properties
In addition to its antibacterial effects, certain derivatives demonstrated antifungal activity against Aspergillus niger, with MIC values between 16 and 32 mg/mL. Notably, one compound exhibited the strongest activity among the tested series, indicating its potential as a therapeutic agent against fungal infections .

ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of these compounds was favorable when compared to standard drugs like ciprofloxacin and fluconazole. This suggests that they may not only be effective but also safe for further development in clinical settings .

Agricultural Applications

Pesticidal Activity
The pyrazole derivatives have been evaluated for their potential use as pesticides. Research indicates that certain compounds derived from 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of metabolic pathways in target insects, thereby providing an effective means of pest control without harming beneficial organisms .

Material Science

Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing novel polymers. The unique pyrazole moiety can impart specific properties to polymers, such as enhanced thermal stability and mechanical strength. Researchers are investigating its application in creating advanced materials suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized a series of pyrazole derivatives based on this compound and tested their efficacy against various bacterial strains. The results indicated that compound 4a showed remarkable antibacterial activity with an MIC of 4 mg/mL against MRSA, outperforming existing antibiotics .

Case Study 2: Pesticidal Applications

In agricultural trials, a derivative of the compound was tested against aphids and other pests in crop fields. The results demonstrated a significant reduction in pest populations compared to untreated controls, suggesting that this compound could be developed into an effective pesticide formulation .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key features of the target compound with analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (Target) 1049750-94-8 C₁₂H₁₆ClN₃ 237.73 2,5-Dimethylphenyl (position 1), methyl (position 3), hydrochloride counterion
3-Amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one (2e) Not provided C₂₃H₂₁N₃O 355.43 4-Methylphenyl (positions 5,5), phenyl (position 1), ketone (position 4)
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (22) Not provided C₁₀H₁₀ClN₃ 207.66 3-Chlorophenyl (position 1), methyl (position 3)
1-[(3-Methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride 1170134-78-7 C₁₁H₁₄ClN₃ 223.70 3-Methylbenzyl (position 1), amine (position 5), hydrochloride counterion
Key Observations:
  • Substituent Effects: The 2,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the electron-withdrawing 3-chlorophenyl group in compound 22 . 237.73 for the target).
  • Counterion Influence :

    • Hydrochloride salts (target and compound in ) improve aqueous solubility compared to free bases, critical for bioavailability in drug design.

Spectroscopic and Physical Properties

  • IR Spectroscopy :

    • The target compound’s hydrochloride salt likely shows NH₂ stretches near 3300 cm⁻¹ (similar to 3321 cm⁻¹ in compound 2e ).
    • Ketone-containing analogs (e.g., 2e) exhibit strong C=O stretches at ~1700–1720 cm⁻¹ .
  • Thermal Stability :

    • Melting points for analogs range from 192–252°C (e.g., compound 3a: 222–224°C ), but data for the target compound are unavailable.

Biological Activity

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 1049750-94-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClN₃
  • Molecular Weight : 237.73 g/mol
  • Purity : Typically around 95% in commercial preparations .

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally related to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, a synthesized series of pyrazoles demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance this activity significantly .

3. Anticancer Potential

The anticancer potential of pyrazole compounds has been explored extensively. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth. Some compounds have displayed IC₅₀ values in low micromolar ranges against different cancer cell lines .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Cytokine Inhibition : By inhibiting the synthesis or activity of pro-inflammatory cytokines.
  • Enzyme Inhibition : Acting as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, a derivative similar to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers compared to control groups receiving no treatment .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial effects of several pyrazole compounds against clinical isolates of Klebsiella pneumoniae. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Comparative Table of Biological Activities

Activity TypeCompound ExampleEffectivenessReference
Anti-inflammatoryPyrazole Derivative A85% TNF-α inhibition
AntibacterialPyrazole Derivative BMIC comparable to ampicillin
AnticancerPyrazole Derivative CIC₅₀ < 10 µM

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones under acidic conditions. For example, refluxing 2,5-dimethylphenyl hydrazine hydrochloride with a substituted β-keto ester in methanol with catalytic HCl for 8–12 hours yields the pyrazole core. Subsequent methylation and amine functionalization require controlled pH (e.g., NaBH₄ reduction at pH 6–7) to avoid side reactions like over-alkylation . Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2 hydrazine:ketone) and temperature control (60–80°C).

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts to analogous pyrazole derivatives (e.g., downfield shifts for aromatic protons at δ 7.2–7.8 ppm indicate substitution patterns) .
  • X-ray crystallography : Refinement using SHELXL (via Olex2 or similar software) resolves ambiguities in bond lengths and angles, particularly for distinguishing between N-methyl and aryl substituents .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 246.1245 for C12_{12}H16_{16}ClN3_3) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring (2,5-dimethyl vs. 3,4-dimethoxy) affect biological activity, and what assays validate these differences?

Methodological Answer: Substituent effects are studied via:

  • Enzyme inhibition assays : Compare IC50_{50} values against targets like cyclooxygenase-2 (COX-2) or kinases. For example, 2,5-dimethylphenyl derivatives show 3× higher COX-2 inhibition than 3,4-dimethoxyphenyl analogs due to hydrophobic interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities. The methyl groups enhance van der Waals interactions in hydrophobic pockets, while methoxy groups may sterically hinder binding .

Q. How should researchers address contradictory data in solubility or stability studies of this hydrochloride salt?

Methodological Answer: Contradictions often arise from solvent polarity or pH:

  • Solubility : Test in DMSO (high solubility at >50 mg/mL) vs. aqueous buffers (pH-dependent; solubility drops below pH 4 due to protonation of the amine group) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitoring reveals decomposition via hydrolysis of the pyrazole ring under acidic conditions (e.g., t1/2_{1/2} = 14 days at pH 2) .

Q. What strategies optimize regioselectivity during pyrazole ring formation to avoid byproducts like 1,4-disubstituted isomers?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Use low-temperature reactions (0–5°C) to favor kinetic products (1,3,5-trisubstitution) .
  • Catalytic additives : Piperidine (0.1–0.5 eq.) directs regioselectivity by stabilizing transition states via hydrogen bonding .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 8 hr), minimizing isomerization .

Key Methodological Recommendations

  • Crystallography : Always refine structures with SHELXL to resolve positional disorder in methyl groups .
  • Assay Design : Include positive controls (e.g., celecoxib for COX-2) to validate activity metrics .
  • Synthetic Reproducibility : Document exact stoichiometry and drying protocols for hygroscopic intermediates .

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